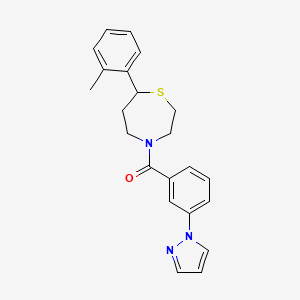

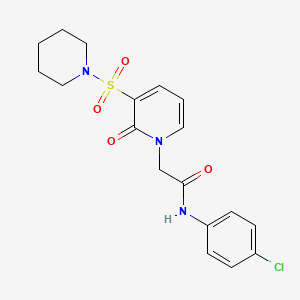

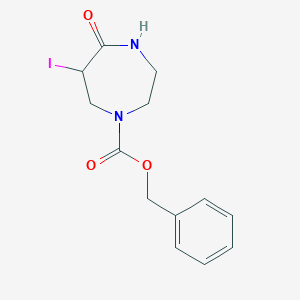

![molecular formula C10H9N5 B2494195 [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile CAS No. 221295-10-9](/img/structure/B2494195.png)

[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related malononitrile derivatives involves reactions that yield compounds with potential applications as chemosensors and in creating novel chromophores. For instance, malononitrile dimer interaction with various reagents leads to the formation of functionalized analogs, showcasing the compound's versatility in synthesis processes (Belikov et al., 2018).

Molecular Structure Analysis

The molecular structure of malononitrile derivatives, including those similar to [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile, is characterized by their ability to form donor-acceptor complexes. This is evident in compounds exhibiting solvatochromic behavior and two-photon absorption properties, indicative of strong intramolecular charge transfer (Zhao et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving malononitrile derivatives demonstrate the compound's reactivity towards various nucleophiles, leading to the formation of diverse heterocyclic systems. These reactions are crucial for synthesizing compounds with potential applications in material science and as chemosensors (Elmaati et al., 2003).

Physical Properties Analysis

The physical properties of malononitrile derivatives, such as their solvatochromic behavior and fluorescence emission, are influenced by their molecular structure. These properties are essential for their application in sensors and photophysical studies (Bogdanov et al., 2019).

Chemical Properties Analysis

Malononitrile derivatives exhibit a range of chemical properties, including the ability to undergo various nucleophilic substitutions and cyclization reactions. These properties are pivotal in creating functionalized materials and heterocyclic compounds with significant chemical interest (Hanzlowsky et al., 2003).

Scientific Research Applications

Synthesis and Reactivity

- Substrate for Heterocyclic System Construction : Hydrazone reacts with DMFDMA (N,N-Dimethylformamide dimethyl acetal) to form 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one, which further reacts with various active methylene compounds, including malononitrile, to yield diverse heterocyclic systems like indenopyran, indenpyridine, and trinitrile derivatives (Elmaati et al., 2003).

Biological Activity and Cytotoxicity

- Precursor for Biological Active Compounds : Synthesis involving malononitrile leads to the formation of compounds with potential biological activities. For instance, it is used to synthesize pyrazolo[5, 1-c] [1, 2, 4] triazines, which have been studied for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Photophysical Properties

- Photophysical Characteristics : Malononitrile derivatives have been investigated for their photophysical properties. Specifically, two malononitrile derivatives were synthesized and their photophysical characteristics, including intramolecular charge transfer absorption bands and fluorescence emission, were explored using various spectroscopic methods. Their two-photon absorption cross-section values were also determined, indicating potential application in photonics and bioimaging (Zhao et al., 2007).

Chemical Reactivity

- Utility in Organic Synthesis : Malononitrile reacts with various compounds to form a wide range of products, demonstrating its versatility as a reactant in organic syntheses. For instance, it reacts with ethyl cyanoacetate to give polyfunctional substituted pyridine derivatives, which further react to yield condensed products or couple with benzenediazonium chloride to produce phenylhydrazone derivatives (Mohareb & Fahmy, 1985).

Mechanism of Action

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

It’s known that a zn(otf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed, providing an efficient strategy for the synthesis of substituted 1-tosyl-1h-pyrazoles .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

properties

IUPAC Name |

2-[[5-(dimethylamino)pyrazin-2-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-15(2)10-7-13-9(6-14-10)3-8(4-11)5-12/h3,6-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITKZOGDTQIYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

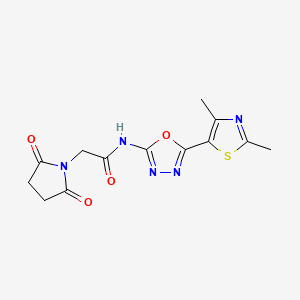

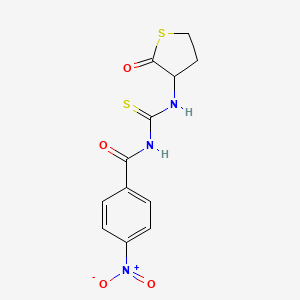

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

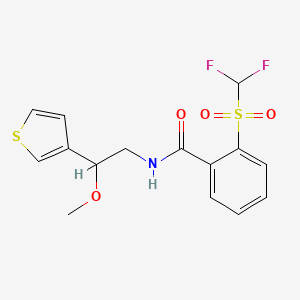

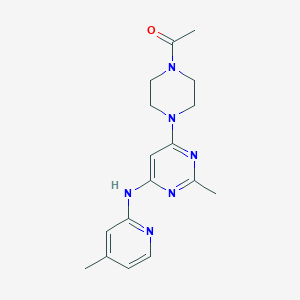

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

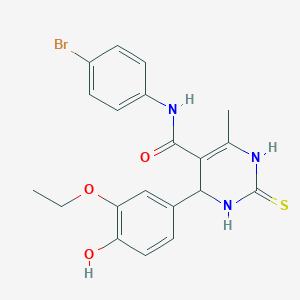

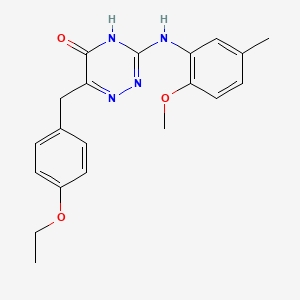

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)